3-Isocyanatoprop-1-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

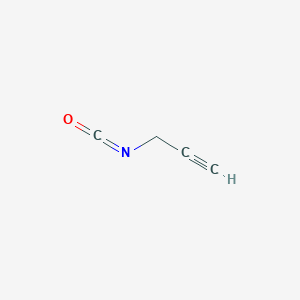

3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is an organic compound with the molecular formula C4H3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a prop-1-yne backbone.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Isocyanatoprop-1-yne . These factors can include temperature, pH, and the presence of other reactive substances. For instance, isocyanates are known to react with water, which could affect their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatoprop-1-yne can be synthesized through the reaction of propargylamine with phosgene. The reaction typically involves the following steps:

Formation of Propargylamine: Propargylamine is prepared by the reaction of propargyl chloride with ammonia.

Reaction with Phosgene: Propargylamine is then reacted with phosgene to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures and the use of specialized equipment to handle hazardous reagents like phosgene. The product is typically purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatoprop-1-yne undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.

Substitution Reactions: The alkyne group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Electrophiles: Halogens, acids

Catalysts: Transition metal catalysts for cycloaddition reactions

Major Products:

Ureas and Carbamates: Formed from the reaction with amines and alcohols

Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

3-Isocyanatoprop-1-yne has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling of biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Propargylamine: Similar backbone but lacks the isocyanate group.

Phenyl isocyanate: Contains an isocyanate group but with a phenyl ring instead of a prop-1-yne backbone.

Ethyl isocyanate: Contains an isocyanate group with an ethyl backbone.

Uniqueness: 3-Isocyanatoprop-1-yne is unique due to the presence of both an isocyanate group and an alkyne group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioorthogonal chemistry .

Biological Activity

3-Isocyanatoprop-1-yne (CAS No. 56620-43-0) is a chemical compound categorized as an isocyanate. Its structure comprises a propynyl group attached to an isocyanate functional group, making it a unique member of the isocyanate family. This compound has garnered attention due to its potential biological activities, which are important for applications in medicinal chemistry and materials science.

Structure and Composition

This compound has the molecular formula C4H3NO. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 83.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its interactions with biological systems that may lead to therapeutic applications.

The mechanism of action of this compound primarily involves its reactivity with nucleophiles, which can lead to the formation of stable adducts. This property is particularly relevant in the context of protein modification, where it can affect enzyme activity and cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, potentially useful in treating infections.

- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses in cellular models.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Anticancer Activity : In vitro experiments conducted on human cancer cell lines revealed that this compound could induce apoptosis, with IC50 values suggesting effective concentrations for therapeutic applications .

- Inflammation Modulation : Research highlighted its role in inhibiting pro-inflammatory cytokines in macrophage models, suggesting a mechanism by which it could alleviate symptoms of inflammatory diseases .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, beneficial effects such as anti-inflammatory and antimicrobial activities are observed, while higher doses may lead to cytotoxicity. Toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use.

Properties

IUPAC Name |

3-isocyanatoprop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPDIBKHYVIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625173 |

Source

|

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56620-43-0 |

Source

|

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.